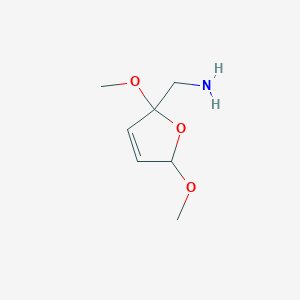

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine

説明

特性

IUPAC Name |

(2,5-dimethoxy-2H-furan-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTZGHLHHVUXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396372 | |

| Record name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-27-6 | |

| Record name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-2,5-dimethoxyfurfurylamine,mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Electrochemical Synthesis of DMDF

Furan is electrolyzed in methanol under constant current (10–20 mA/cm²) with a platinum electrode:

Introduction of the Amine Group

The hydroxymethyl derivative is converted to methanamine via a Gabriel synthesis:

-

Oxidation : DMDF is oxidized to 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylic acid using KMnO₄.

-

Phthalimide coupling : The acid is treated with phthalimide and DCC to form an imide.

-

Hydrazinolysis : Hydrazine cleaves the phthalimide group, yielding the primary amine.

Yield : 68–72% over three steps.

Vilsmeier-Haack/Wittig Route from Furfuryl Acetate

Aldehyde Formation

Furfuryl acetate undergoes Vilsmeier-Haack formylation:

Wittig Reaction and Reduction

-

Wittig olefination : The aldehyde reacts with Ph₃P=CHCO₂Et to form a conjugated diene.

-

Hydrogenation : H₂/Pd-C reduces the double bond and removes the acetate group.

-

Reductive amination : The resulting alcohol is converted to the amine using NH₃ and TiCl₄/NaBH₄.

Overall yield : 60–65%.

Comparative Analysis of Methods

Critical Reaction Parameters

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated furans, alkoxylated furans.

科学的研究の応用

Chemical Synthesis

Versatile Intermediate

In organic chemistry, (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine serves as a versatile intermediate for synthesizing more complex molecules. Its unique furan ring structure allows for various chemical transformations, including:

- Synthesis of 1,2-Diamines : The compound can be used in proline-catalyzed asymmetric α-amination followed by reductive amination to produce 2-aminomethyl and 3-amino pyrrolidines and piperidines with high yields and enantioselectivity.

- Building Block for Polymers : It can be utilized in the synthesis of polymers and resins, providing materials with specific properties due to its reactivity.

Biological Applications

Potential Drug Development

The aminomethyl group in (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine interacts with biological targets, making it a candidate for drug discovery. Its applications include:

- Antimicrobial Properties : Derivatives of this compound are being explored for their potential antimicrobial activities.

- Anti-inflammatory and Anticancer Activities : Modifications to the core structure may lead to compounds exhibiting significant pharmacological properties.

Medical Applications

Therapeutic Insights

In medicinal chemistry, the compound's derivatives are under investigation for various therapeutic effects. Notable findings include:

- Antiviral Activity : Similar compounds have shown antiviral effects against orthopoxviruses, indicating that modifications to the furan structure could yield effective antiviral agents .

- Biodegradable Sutures : Research has demonstrated that crosslinked derivatives of this compound can be used in biodegradable sutures that are radio-opaque and possess antimicrobial properties .

Industrial Applications

Material Science Innovations

The compound's unique structure allows it to be utilized in industrial applications:

- Synthesis of Advanced Materials : It is being explored as a building block for advanced materials with antibacterial and antibiofilm properties, suitable for use in biomedical engineering.

作用機序

The mechanism by which (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing biological pathways. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

類似化合物との比較

Heterocyclic Methanamines

- (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine: Core Structure: 2,5-Dimethoxy-2,5-dihydrofuran (5-membered oxygen heterocycle with two methoxy groups). Functional Groups: Methanamine (-CH₂NH₂), electron-rich methoxy substituents. Synthetic Utility: Acts as a C4 synthon for furanone derivatives, enabling one-step synthesis of bioactive compounds .

- [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine (CAS 1152996-33-2): Core Structure: Aromatic benzene ring with 3,5-dichloro and 2-difluoromethoxy substituents. Functional Groups: Methanamine (-CH₂NH₂), halogenated (Cl, F) substituents.

α-(2,5-Dichlorophenyl)-2,3-dihydro-5-benzofuranmethanamine (CAS 1020989-37-0):

Substituted Phenethylamines and Ethanol Analogs

- 2-(2,5-Dimethylphenoxy)ethanamine (CAS 26646-33-3): Core Structure: Phenoxy-ethanamine with 2,5-dimethyl substitution. Functional Groups: Ethylamine chain (-CH₂CH₂NH₂), methyl groups. Contrast: Lacks heterocyclic ring; phenoxy group may confer different receptor-binding profiles compared to dihydrofuran systems .

- (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (CAS 236408-20-1): Core Structure: Same dihydrofuran core as the target compound. Functional Groups: Ethanol (-CH(OH)CH₃) instead of methanamine. Impact: Hydroxyl group increases polarity, reducing lipid solubility compared to the amine derivative .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Structural Flexibility : The dihydrofuran core in (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine offers superior synthetic versatility compared to rigid aromatic systems (e.g., benzofuran or dichlorophenyl derivatives) .

Biological Potential: While the target compound is explicitly linked to bioactive furanones, halogenated analogs (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine) may exhibit distinct pharmacological profiles due to halogen-mediated receptor interactions .

生物活性

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine is a compound characterized by its unique dihydrofuran structure, which includes two methoxy groups and an amine substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine is . Its structure allows for diverse chemical transformations, including electrochemical oxidation and nucleophilic substitutions. The presence of methoxy groups enhances its solubility and reactivity, making it a suitable candidate for further biological investigations.

Biological Activity

Research indicates that (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine exhibits several biological activities:

- Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage caused by neurotoxins, possibly through modulation of cholinergic signaling pathways.

- Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), suggesting that (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine might also exhibit this property, which is relevant for treating Alzheimer's disease and other cognitive disorders .

The mechanism by which (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine exerts its biological effects may involve:

- Interaction with Enzymes : The amine group may enhance binding affinity to specific enzymes or receptors.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Comparative Analysis

To better understand the biological activity of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethoxyfuran | Furan ring with two methoxy groups | Lacks the amine functionality |

| 3-Methoxy-4-hydroxyphenylmethanamine | Aromatic amine with hydroxy group | Different functional groups leading to varied reactivity |

| 1-(2,5-Dimethoxy-2,5-dihydrofuran) ethanol | Alcohol derivative of dihydrofuran | Alcohol group alters solubility and reactivity |

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroprotective Studies : Research highlighted that derivatives similar to (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine showed significant neuroprotective effects against oxidative stress in neuronal cell cultures.

- Antimicrobial Testing : In vitro assays demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Cholinesterase Inhibition Research : A study evaluating the AChE inhibitory potential of various methoxy-substituted compounds found that those with dihydrofuran rings showed enhanced activity compared to their furan counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanamine, and how can its purity be validated?

- Methodology : The compound can be synthesized via electrophilic derivatization of 2,5-dimethoxy-2,5-dihydrofuran (1) using trimethylsilyl halides (e.g., TMSBr in CH₂Cl₂ at RT). The reaction proceeds through intermediates like 2-methoxy-5-bromo-2,5-dihydrofuran (2), which decomposes to yield the target compound after workup .

- Characterization : Purification via column chromatography followed by structural validation using NMR (¹H/¹³C) and mass spectrometry (GC-MS or LC-MS). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers handle (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanamine to ensure safety?

- Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release hazardous fumes under heating. Store in airtight containers at ≤ -20°C to prevent degradation. Refer to SDS guidelines for spill management and disposal .

Q. What analytical techniques distinguish between cis and trans isomers of this compound?

- Methods : Chiral HPLC or GC with polar stationary phases (e.g., β-cyclodextrin) can separate isomers. NMR coupling constants (J-values) and NOE experiments further confirm stereochemistry .

Advanced Research Questions

Q. How does the dihydrofuran ring’s electronic environment influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-rich dihydrofuran ring undergoes regioselective electrophilic substitution at the α-position due to conjugation with methoxy groups. For example, bromination with TMSBr yields 2-methoxy-5-bromo derivatives, which are precursors to bioactive furanones .

- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity. Use DFT calculations to predict reactive sites .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with monoamine oxidases (MAOs)?

- Approach : Perform fluorometric or spectrophotometric assays using recombinant MAO-A/MAO-B enzymes. Monitor inhibition kinetics (IC₅₀) via changes in absorbance (e.g., kynuramine → 4-hydroxyquinoline conversion). Compare results to known inhibitors (e.g., clorgyline for MAO-A) .

Q. How can contradictory data on reaction yields (e.g., 90% vs. 60%) be resolved in electrophilic derivatization?

- Troubleshooting :

- Catalyst Purity : Use freshly distilled TMSBr to avoid moisture-induced side reactions.

- Solvent Effects : Replace CH₂Cl₂ with anhydrous THF if intermediates precipitate prematurely.

- Kinetic Control : Lower reaction temperatures to stabilize reactive intermediates (e.g., 2-methoxy-5-bromo-2,5-dihydrofuran) .

Key Research Challenges

- Isomer-Specific Bioactivity : The biological impact of cis vs. trans isomers remains underexplored. Design enantioselective syntheses and test isomers in cellular models (e.g., neuronal cells for MAO interactions) .

- Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading and solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。